

Predicted ADME Properties of 8-Methoxyquinazolin-4-OL: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Methoxyquinazolin-4-OL**

Cat. No.: **B105573**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the heterocyclic compound **8-Methoxyquinazolin-4-OL**. Due to the absence of a publicly available, comprehensive in silico ADME profile for this specific molecule, this guide combines known physicochemical properties with qualitative predictions based on its chemical structure and data from closely related quinazolinone analogs. This information is crucial for researchers in the fields of medicinal chemistry and drug discovery to evaluate its potential as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of **8-Methoxyquinazolin-4-OL** are essential for interpreting its likely ADME profile. These properties, sourced from chemical databases, are summarized below.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Chemical Formula	C ₉ H ₈ N ₂ O ₂	[1]
Molecular Weight	176.17 g/mol	[1] [2]
Canonical SMILES	COC1=CC=CC2C(O)=NC=NC =21	[1]
InChIKey	CKBSLDWXPYMOIT- UHFFFAOYSA-N	[1]

Predicted ADME Profile Summary

The following table outlines the qualitative and semi-quantitative predictions for the core ADME properties of **8-Methoxyquinazolin-4-OL**. These predictions are based on its structural features—a relatively small, moderately polar molecule—and the general characteristics of the quinazolinone scaffold reported in the literature.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) For comparative context, a quantitative example of a related quinazolinone derivative is provided in the subsequent section.

ADME Parameter	Predicted Property	Rationale and Commentary
Absorption		
Aqueous Solubility	Moderate to Low	The quinazolinone core is generally sparingly soluble in water. The presence of a polar hydroxyl group and nitrogen atoms may improve solubility, but the aromatic system reduces it.
Permeability (Caco-2)	Moderate to High	As a small molecule that should not violate Lipinski's Rule of Five, passive diffusion across the intestinal membrane is expected to be a primary absorption mechanism.
Oral Bioavailability	Likely Moderate	Good permeability may be offset by potential first-pass metabolism. The overall bioavailability will be a balance of absorption and metabolic clearance.
Distribution		
Plasma Protein Binding (PPB)	Moderate	Quinazolinone derivatives often exhibit binding to plasma proteins like albumin. The degree of binding is variable but is not expected to be excessively high for this relatively simple structure.
Blood-Brain Barrier (BBB) Penetration	Possible	The molecule's small size and moderate lipophilicity could allow for penetration of the BBB. In silico models for other

quinazolinones have shown positive BBB penetration.[4]

Volume of Distribution (Vd) Moderate

The compound is expected to distribute beyond the systemic circulation into tissues, but widespread distribution may be limited by its polarity.

Metabolism

Metabolic Stability Low to Moderate

The quinazolinone ring and the methoxy group are susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Common metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic rings.

Major Metabolizing Enzymes CYP3A4, CYP2D6, CYP1A2

These are common enzymes involved in the metabolism of a wide range of xenobiotics, including heterocyclic compounds.

Excretion

Primary Route Renal and Biliary

Metabolites are likely to be more polar and excreted via the kidneys. Some parent compounds and metabolites may also be eliminated through bile.

Toxicity

hERG Inhibition Low Risk

While requiring experimental confirmation, the simple structure of 8-

Methoxyquinazolin-4-OL does not contain common structural alerts for hERG channel inhibition.

Mutagenicity (Ames)

Low Risk

The core structure is not typically associated with mutagenicity.

Representative In Silico ADME Data for a Quinazolinone Analog

To provide a quantitative perspective, the following table presents predicted ADME properties for a series of quinazolin-4-one derivatives from a published study.^[7] These compounds, while structurally different, share the same core and provide a useful benchmark for what might be expected from in silico modeling of such scaffolds.

Disclaimer: The following data is for structurally related compounds and should not be taken as the actual predicted values for **8-Methoxyquinazolin-4-OL**. It is presented for illustrative purposes.

Parameter	Compound 3	Compound 4	Reference Drug (Piragliatin)
Molecular Weight	412.43	426.46	331.34
LogP	3.58	3.87	2.11
H-bond Acceptors	5	5	5
H-bond Donors	1	1	2
Topological Polar Surface Area (TPSA)	74.29 Å ²	74.29 Å ²	84.58 Å ²
Aqueous Solubility (LogS)	-4.41	-4.71	-3.02
GI Absorption	High	High	High
BBB Permeant	Yes	Yes	No
CYP2D6 Inhibitor	No	No	No
Lipinski's Rule of Five Violations	0	0	0

Source: Adapted from in silico ADMET prediction data for novel quinazolin-4-one derivatives.[\[7\]](#)

Experimental Protocols

Standard *in vitro* ADME assays are essential to confirm these in silico predictions. Below are detailed methodologies for key experiments.

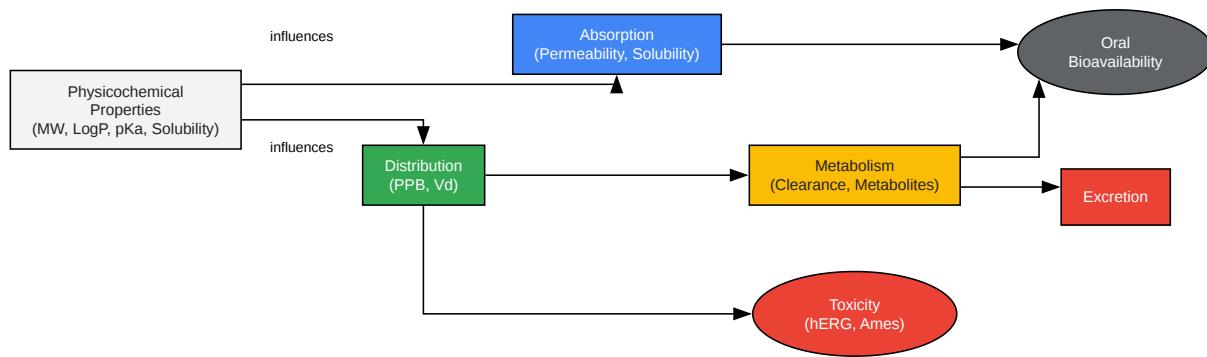
Kinetic Aqueous Solubility Assay

- Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH.
- Methodology:
 - A high-concentration stock solution of **8-Methoxyquinazolin-4-OL** is prepared in dimethyl sulfoxide (DMSO).

- This stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1-2%.
- The solution is shaken or agitated at room temperature for a period of 1.5 to 2 hours to allow for precipitation of the compound.
- The solution is then filtered to remove the precipitated solid.
- The concentration of the dissolved compound in the filtrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS) by comparing it to a standard curve.

Caco-2 Permeability Assay

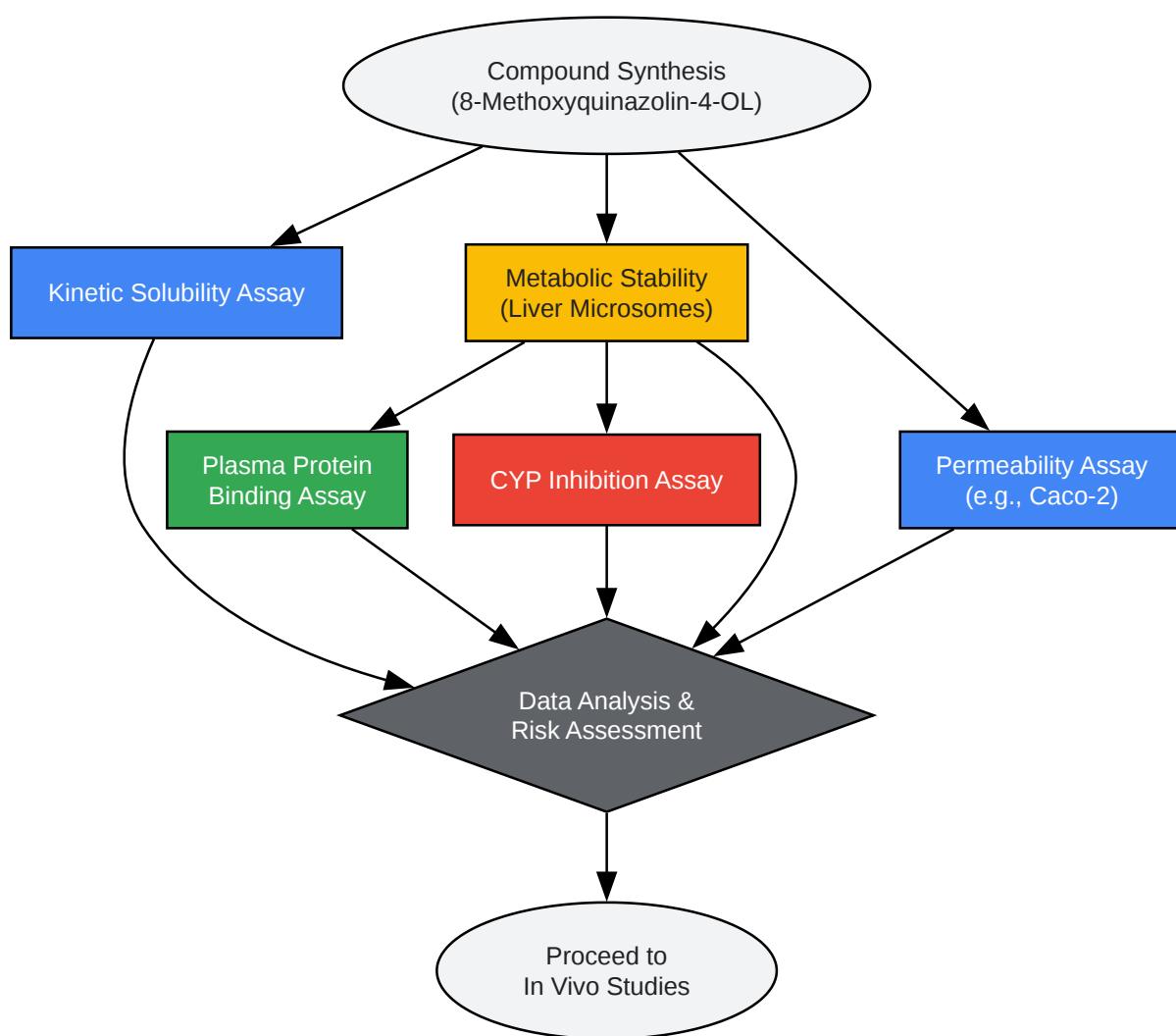
- Objective: To assess the rate of transport of a compound across the human intestinal barrier, predicting *in vivo* absorption.
- Methodology:
 - Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days until they form a confluent, differentiated monolayer.
 - The integrity of the cell monolayer is verified using a marker compound like Lucifer yellow.
 - **8-Methoxyquinazolin-4-OL** is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
 - Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.
 - The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound on the BL side, as quantified by LC-MS/MS.
 - The assay is often run in both AP-to-BL and BL-to-AP directions to assess for active efflux.


Metabolic Stability Assay in Human Liver Microsomes (HLM)

- Objective: To determine the rate at which a compound is metabolized by liver enzymes, predicting its metabolic clearance.
- Methodology:
 - Human liver microsomes, which contain a high concentration of CYP enzymes, are incubated with **8-Methoxyquinazolin-4-OL** at 37°C.
 - The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP enzyme activity.
 - Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
 - The samples are centrifuged to precipitate proteins.
 - The amount of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.
 - The rate of disappearance of the compound is used to calculate its in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint).

Visualizations

Logical Relationship of Core ADME Properties


This diagram illustrates how the fundamental physicochemical properties of a compound influence its ADME profile, ultimately determining its bioavailability and potential for toxicity.

[Click to download full resolution via product page](#)

Caption: Interplay of physicochemical properties and ADME processes.

General In Vitro ADME Experimental Workflow

This diagram outlines a typical workflow for the in vitro assessment of a compound's ADME properties, from initial screening to more detailed characterization.

[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro ADME profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methoxyquinazolin-4-ol,16064-27-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. 8-Methoxyquinazolin-4-ol , 97% , 16064-27-0 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Predicted ADME Properties of 8-Methoxyquinazolin-4-OL: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105573#predicted-adme-properties-of-8-methoxyquinazolin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com